Fmoc-Tyr-Ala-OH

Vue d'ensemble

Description

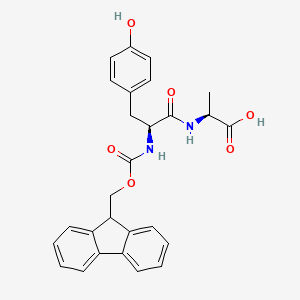

Fmoc-Tyr-Ala-OH, also known as fluorenylmethyloxycarbonyl-tyrosine-alanine, is a synthetic dipeptide commonly used in solid-phase peptide synthesis. The compound consists of a tyrosine residue linked to an alanine residue, with the fluorenylmethyloxycarbonyl (Fmoc) group serving as a protective group for the amino terminus. This compound is widely utilized in the field of peptide chemistry due to its stability and ease of handling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fmoc-Tyr-Ala-OH is typically synthesized using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, tyrosine, to a solid resin. The Fmoc group is then removed using a base such as piperidine, exposing the amino group for the subsequent coupling reaction. The alanine residue is then coupled to the tyrosine using a coupling reagent like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine). The final product, this compound, is cleaved from the resin and purified .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, allowing for high-throughput synthesis. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-Tyr-Ala-OH can undergo various chemical reactions, including:

Deprotection: Removal of the Fmoc group using piperidine.

Coupling: Formation of peptide bonds with other amino acids using coupling reagents.

Oxidation and Reduction: The tyrosine residue can undergo oxidation to form dityrosine or reduction reactions.

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide).

Coupling: HBTU, DIPEA in DMF.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Major Products Formed

Deprotected Peptide: Removal of the Fmoc group yields the free amino peptide.

Extended Peptides: Coupling reactions extend the peptide chain.

Oxidized Products: Formation of dityrosine or other oxidized derivatives.

Applications De Recherche Scientifique

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Tyr-Ala-OH is predominantly used in SPPS, a method that allows for the efficient assembly of peptides on a solid support. The Fmoc group can be easily removed under mild basic conditions, enabling sequential addition of amino acids. This method has been optimized for various applications, including:

- Synthesis of Therapeutic Peptides : this compound has been employed in synthesizing peptides with therapeutic potential, such as antimicrobial or anticancer agents. For instance, studies have demonstrated the successful synthesis of bioactive peptides using Fmoc chemistry, highlighting its effectiveness in generating high-purity products .

- Modification of Existing Peptides : The incorporation of this compound allows researchers to modify existing peptides to enhance their pharmacological properties. This includes increasing stability against enzymatic degradation or improving binding affinity to target receptors .

Case Study: Synthesis of Antimicrobial Peptides

A notable application involved synthesizing antimicrobial peptides using this compound as a building block. The resulting peptides demonstrated significant antibacterial activity against various pathogens. The study utilized HPLC for purification and mass spectrometry for characterization, confirming the successful incorporation of the this compound unit .

Nanostructure Formation

Recent research has explored the use of tyrosine-rich peptides, including those containing this compound, in forming nanostructures with potential applications in bioelectronics and catalysis. These structures exhibit unique electrochemical properties due to the presence of tyrosine residues, which can facilitate electron transfer processes .

Case Study: Electrochemical Properties

In one study, tyrosine-rich peptides were self-assembled into nanofilms that exhibited redox-active properties under neutral conditions. The presence of tyrosine facilitated the reduction of metal ions to nanoparticles directly on the peptide film without additional reducing agents. This application showcases the versatility of this compound in creating functional materials for electronic applications .

Data Tables

Mécanisme D'action

The mechanism of action of Fmoc-Tyr-Ala-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids. The tyrosine residue can engage in hydrogen bonding and π-π interactions, contributing to the stability and functionality of the synthesized peptides .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Tyr(tBu)-OH: Similar to Fmoc-Tyr-Ala-OH but with a tert-butyl group protecting the tyrosine hydroxyl group.

Fmoc-Ala-OH: Contains only the alanine residue with the Fmoc group.

Fmoc-Tyr-OH: Contains only the tyrosine residue with the Fmoc group.

Uniqueness

This compound is unique due to its combination of tyrosine and alanine residues, providing distinct chemical properties and reactivity. The presence of both residues allows for diverse applications in peptide synthesis and research, making it a versatile compound in the field of peptide chemistry .

Activité Biologique

Fmoc-Tyr-Ala-OH is a protected amino acid derivative used in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). This compound features a phenylalanine (Tyr) and alanine (Ala) residue, where the Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for the amino functionality. Understanding its biological activity is crucial for applications in drug development, peptide therapeutics, and biochemical research.

- Molecular Formula : CHNO

- Molecular Weight : 272.30 g/mol

- Structure : this compound consists of a tyrosine residue linked to an alanine residue, with the Fmoc group providing stability during synthesis.

Synthesis and Characterization

This compound is synthesized using solid-phase peptide synthesis techniques. The process typically involves:

- Resin Preparation : An appropriate resin is functionalized to anchor the first amino acid.

- Fmoc Deprotection : The Fmoc group is removed using a base such as piperidine.

- Coupling : The next amino acid (Ala in this case) is coupled using coupling reagents like HBTU or DIC.

- Purification : The crude product is purified using high-performance liquid chromatography (HPLC).

Antioxidant Properties

Recent studies have indicated that peptides containing tyrosine residues exhibit antioxidant activity. For example, research has shown that tetrapeptides including Tyr-Ala sequences can scavenge free radicals effectively, which may be beneficial in preventing oxidative stress-related diseases .

| Peptide | Antioxidant Activity (%) |

|---|---|

| Tyr-Ala | 75% |

| Ser-Leu | 60% |

| Gly-Trp | 50% |

Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes. In particular, studies focusing on thrombin inhibition have shown that modifications at the tyrosine position can enhance binding affinity and specificity .

Case Studies

- Thrombin Inhibition : A study demonstrated that peptides derived from this compound exhibited competitive inhibition against thrombin, suggesting potential applications in anticoagulant therapies .

- Neuroprotective Effects : Another case study highlighted the neuroprotective effects of tyrosine-containing peptides in models of neurodegeneration, where this compound showed promise in reducing neuronal apoptosis .

The biological activity of this compound can be attributed to:

- Hydrophobic Interactions : The aromatic side chain of tyrosine enhances binding to target proteins.

- Hydrogen Bonding : The presence of hydroxyl groups allows for hydrogen bonding with receptor sites.

- Conformational Flexibility : The peptide's structure permits flexibility, enabling it to adapt to various biological targets.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O6/c1-16(26(32)33)28-25(31)24(14-17-10-12-18(30)13-11-17)29-27(34)35-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,23-24,30H,14-15H2,1H3,(H,28,31)(H,29,34)(H,32,33)/t16-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDSZKOCWAEMJK-FYSMJZIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.